![molecular formula C28H25BrN2O4S B7702125 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BMS-582949, and it belongs to the class of selective P38α mitogen-activated protein kinase (MAPK) inhibitors.
Wirkmechanismus
BMS-582949 selectively inhibits the activity of P38α MAPK by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates and the activation of various transcription factors, leading to the inhibition of cellular responses to stress and inflammation. The inhibition of P38α MAPK has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. BMS-582949 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of P38α MAPK. The compound has been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMS-582949 is its high selectivity for P38α MAPK, which reduces the risk of off-target effects. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of BMS-582949 is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BMS-582949. One area of research is the development of more potent and selective P38α MAPK inhibitors that can overcome the limitations of BMS-582949. Another area of research is the investigation of the therapeutic potential of BMS-582949 in various diseases, including cancer, inflammation, and neurodegenerative diseases. The use of BMS-582949 in combination with other drugs or therapies is also an area of interest for future research. Finally, the development of new formulations of BMS-582949 that can improve its solubility and bioavailability is another area of research that can enhance its potential applications.
Conclusion:
In conclusion, BMS-582949 is a chemical compound that has shown promising results in various scientific research applications. The compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. BMS-582949 selectively inhibits the activity of P38α MAPK, leading to various biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its study and development.
Synthesemethoden
The synthesis of BMS-582949 involves a multistep process that starts with the reaction between 4-bromobenzyl chloride and 2,4-dimethylbenzenesulfonamide in the presence of sodium hydride. The resulting product is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product BMS-582949. The synthesis method has been optimized to increase the yield of the product and reduce the production of impurities.
Wissenschaftliche Forschungsanwendungen
BMS-582949 has been extensively studied for its potential applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the activity of P38α MAPK, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of P38α MAPK has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O4S/c29-24-13-11-22(12-14-24)19-31(36(33,34)27-9-5-2-6-10-27)20-28(32)30-25-15-17-26(18-16-25)35-21-23-7-3-1-4-8-23/h1-18H,19-21H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYBHWWFGYGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.